molecular formula C21H17N5O4S B11019707 methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11019707
M. Wt: 435.5 g/mol
InChI Key: IVWINHXTRQWYGY-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines benzotriazine, thiazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the benzotriazine and thiazole intermediates. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₅N₃O₃S
  • Molecular Weight : 317.36 g/mol

Synthesis

The synthesis of this compound involves several steps:

  • Formation of Benzotriazinone : The starting material is synthesized through the reaction of benzene derivatives with appropriate reagents to form the benzotriazinone core.
  • Thiazole Ring Formation : The thiazole ring is constructed using a condensation reaction involving thioamide and α-haloketones.
  • Carboxylation and Esterification : The final steps include carboxylation to introduce the carboxylic acid group followed by esterification to yield the methyl ester.

Antimicrobial Activity

Research has indicated that compounds containing benzotriazinone moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound showed promising results against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12.5 µg/mL
S. aureus15.0 µg/mL
P. aeruginosa20.0 µg/mL

Anticancer Activity

The anticancer potential of this compound was evaluated using human liver carcinoma cell lines (HepG2). The results demonstrated that the compound exhibited cytotoxicity with an IC50 value of approximately 8.5 µM, indicating its effectiveness compared to standard chemotherapeutics like doxorubicin (IC50 = 2.06 µM).

Case Studies

  • In Vitro Studies on HepG2 Cells : A study conducted by researchers at Cairo University tested various benzotriazinone derivatives for their anticancer activity. This compound was one of the most potent derivatives identified.
    • Methodology : The MTT assay was utilized to assess cell viability post-treatment.
    • Findings : The compound induced apoptosis in HepG2 cells as evidenced by increased annexin V staining.
  • Structure Activity Relationship (SAR) : Further studies have focused on modifying the side chains of the benzotriazinone structure to enhance its biological activity. Variations in substituents have been linked to improved binding affinity and increased cytotoxicity against cancer cell lines.

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H17N5O4S/c1-30-20(29)17-18(13-7-3-2-4-8-13)31-21(23-17)22-16(27)11-12-26-19(28)14-9-5-6-10-15(14)24-25-26/h2-10H,11-12H2,1H3,(H,22,23,27)

InChI Key

IVWINHXTRQWYGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4

Origin of Product

United States

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